2-Chloro-4-fluorotoluene
Description
Significance within Halogenated Aromatic Compounds in Contemporary Chemical Science
Halogenated aromatic compounds are a cornerstone of modern chemical science, playing a crucial role in a multitude of applications ranging from pharmaceuticals to materials science. researchgate.netnih.gov The introduction of halogen atoms into an aromatic ring system significantly alters the molecule's electronic properties, reactivity, and biological activity. rsc.org This has made them indispensable building blocks in organic synthesis. researchgate.net Among these, 2-Chloro-4-fluorotoluene, a substituted aromatic hydrocarbon, has emerged as a compound of significant interest. innospk.com Its structure, featuring both chlorine and fluorine atoms on the toluene (B28343) backbone, provides a unique combination of reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules. innospk.com The presence of these electron-withdrawing groups influences the regioselectivity of further chemical transformations, allowing for precise control in the construction of target molecules.
The global demand for high-purity chemical intermediates has underscored the importance of compounds like this compound. datavagyanik.com Its utility is driven by the ever-expanding research and development in sectors that heavily rely on specialized organic molecules. datainsightsmarket.com The market for this compound is experiencing robust growth, directly reflecting its increasing application in the synthesis of novel compounds with enhanced properties. archivemarketresearch.com
Interdisciplinary Relevance: Bridging Organic Synthesis, Medicinal Chemistry, and Agrochemical Science
The versatility of this compound is evident in its application across multiple scientific disciplines, most notably in organic synthesis, medicinal chemistry, and agrochemical science. ontosight.ai
In organic synthesis , this compound serves as a key precursor for a variety of more complex molecules. It can undergo several types of chemical reactions, including substitution, oxidation, and reduction, to yield a range of derivatives. For instance, it is used in the preparation of 2-chloro-4-fluoro-5-nitrobenzaldehyde, another important organic intermediate. google.com
In medicinal chemistry , this compound is a critical building block in the synthesis of active pharmaceutical ingredients (APIs). innospk.comdatavagyanik.com It is used as an intermediate in the production of various classes of drugs, including antihistamines, anesthetics, and anti-inflammatory agents. ontosight.ai Furthermore, its derivatives have been investigated for their potential as anticancer agents, with some showing significant growth inhibition in cancer cell lines. The synthesis of certain kinase inhibitors, a class of targeted cancer therapy drugs, also relies on this halogenated toluene.
In the field of agrochemical science , this compound is an essential intermediate for the manufacture of modern crop protection products. innospk.comdatavagyanik.com It is utilized in the synthesis of a variety of herbicides, insecticides, and fungicides. ontosight.ai The incorporation of fluorine into agrochemicals can enhance their biological activity and stability, leading to more effective and persistent products.
The following table provides a summary of the physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₆ClF |
| Molecular Weight | 144.57 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 150-156 °C |
| Melting Point | -20 °C |
| Density | 1.197 - 1.22 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone |
Sources: ontosight.ainih.govchemicalbook.comhsppharma.comsigmaaldrich.comnist.gov
Historical Context of Fluorinated and Chlorinated Toluene Derivatives in Synthetic Methodologies
The development and use of halogenated toluene derivatives are deeply rooted in the broader history of organohalogen chemistry. The introduction of chlorine into aromatic compounds has been a well-established practice in organic synthesis for many years. google.com Toluene itself reacts as a typical aromatic hydrocarbon in electrophilic aromatic substitution, and its chlorination can yield various isomers of chlorotoluene. wikipedia.org
The history of organofluorine chemistry, while more recent, has been marked by significant advancements that have revolutionized various industries. nih.gov The unique properties conferred by fluorine, such as high thermal stability and enhanced biological activity, have driven the development of synthetic methods to incorporate this element into organic molecules. acs.org Early methods for aromatic fluorination, like the Schiemann reaction, paved the way for the synthesis of a wide range of fluoroaromatic compounds. nih.gov
The synthesis of fluorinated toluene derivatives, in particular, has been an area of active research. mdpi.com The development of N-F fluorinating agents in the latter half of the 20th century provided chemists with more manageable and selective reagents for fluorination reactions. nih.govbeilstein-journals.org These advancements have enabled the efficient synthesis of compounds like this compound, which combines both a chlorine and a fluorine substituent on the toluene ring. The ability to selectively introduce these halogens has been crucial for fine-tuning the properties of the resulting molecules for specific applications in medicine and agriculture.
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-4-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSARJIQZOSVYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196427 | |
| Record name | 2-Chloro-4-fluorotoluene | |
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Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-73-3 | |
| Record name | 2-Chloro-4-fluoro-1-methylbenzene | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Chloro-4-fluorotoluene | |
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| Record name | 2-Chloro-4-fluorotoluene | |
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| Record name | 2-chloro-4-fluorotoluene | |
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| Record name | 2-CHLORO-4-FLUOROTOLUENE | |
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Advanced Synthetic Methodologies and Mechanistic Investigations for 2 Chloro 4 Fluorotoluene
Established Synthetic Pathways and Their Refinements
The preparation of 2-Chloro-4-fluorotoluene is predominantly achieved through three main synthetic strategies: the fluorination of 2-chlorotoluene (B165313), the chlorination of 2-fluorotoluene (B1218778), and the diazotization of 2-chloro-4-aminotoluene followed by pyrolysis. Each of these routes possesses distinct advantages and challenges, and research continues to focus on optimizing reaction conditions and minimizing byproducts.
Reaction of 2-Chlorotoluene with Fluorinating Agents
A direct approach to synthesizing this compound involves the fluorination of 2-chlorotoluene. This method is conceptually straightforward but requires careful selection of fluorinating agents and reaction conditions to achieve the desired regioselectivity and yield.
One method involves the reaction of 2-chlorotoluene with chlorine and sodium carbonate. biosynth.com Another approach is the halogen exchange method, which utilizes alkali metal fluorides like potassium fluoride (B91410) (KF) to replace a halogen, such as chlorine, with fluorine. guidechem.com This method, often referred to as the Finkelstein reaction, is a common industrial process for producing fluorinated aromatic compounds due to the low cost and availability of raw materials. guidechem.com However, it often requires harsh reaction conditions, such as high temperatures and the use of aprotic inert solvents under anhydrous conditions. guidechem.com
To enhance the efficiency and selectivity of the fluorination of 2-chlorotoluene, various catalytic systems have been investigated. Research has shown that the use of catalysts can lead to higher conversion rates and milder reaction conditions. For instance, studies on the catalytic oxidation of chlorotoluene have demonstrated the high activity of Ag/MnO2 based catalytic systems. grafiati.com While this is an oxidation reaction, the principles of enhancing reactivity through catalysis are transferable to fluorination.
The optimization of fluorination reactions often involves a delicate balance of competing reactions. For example, in the presence of hydrogen fluoride (HF), polymerization can compete with the desired fluorination of the substrate. grafiati.com The use of a catalyst, such as SbF3 in conjunction with HF/dioxane, has been shown to inhibit polymerization and favor the fluorination reaction. grafiati.com Transition-metal-catalyzed C-H bond activation has also emerged as a powerful strategy for the synthesis of fluorinated molecules. nih.gov Palladium catalysts, for instance, have been used for the ortho-fluorination of phenylpyridine derivatives. scispace.com
Modern fluorinating agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are often employed in conjunction with various catalytic systems, including transition metal catalysts, photocatalysts, and organocatalysts, to achieve site-selective fluorination under milder conditions. mdpi.com The choice of catalyst and fluorinating agent is critical for controlling the regioselectivity and preventing the formation of unwanted isomers.
Chlorination of 2-Fluorotoluene
An alternative synthetic route is the chlorination of 2-fluorotoluene. ontosight.ai This electrophilic aromatic substitution reaction can yield a mixture of isomers, and controlling the regioselectivity to favor the formation of this compound is a key challenge. The directing effects of the fluorine and methyl groups on the aromatic ring influence the position of the incoming chlorine atom.
The reaction of 2-fluorotoluene with chlorine gas in the presence of a catalyst is a common method. ontosight.ai The safety of chlorination reactions is a significant concern, as they can be exothermic and pose a risk of runaway reactions or gas-phase explosions. icheme.org Therefore, careful control of reaction temperature and the concentration of reactants is crucial. icheme.org Ionic liquids have been explored as catalysts for the selective chlorination of toluene (B28343), with some systems showing high activity for the formation of specific isomers. grafiati.com
Diazotization and Pyrolysis of 2-Chloro-4-aminotoluene in Anhydrous Hydrogen Fluoride
A widely used and effective method for the synthesis of this compound is the diazotization of 2-chloro-4-aminotoluene, followed by thermal decomposition (pyrolysis) of the resulting diazonium salt. patsnap.comgoogle.com This process, a variation of the Balz-Schiemann reaction, typically involves the use of anhydrous hydrogen fluoride (HF) as both the solvent and the fluorine source. guidechem.comguidechem.com
The general procedure involves dissolving 2-chloro-4-aminotoluene in anhydrous HF at a low temperature, followed by the addition of a diazotizing agent, most commonly sodium nitrite (B80452) (NaNO2). guidechem.compatsnap.comgoogle.com This in-situ formation of the diazonium fluoride salt is then followed by controlled heating to induce pyrolysis, releasing nitrogen gas and forming the desired this compound. guidechem.compatsnap.comgoogle.com This method can produce the final product with high purity and yield. For example, one reported procedure gives a yield of 81.0% with a purity of 99.9% after distillation. guidechem.com
| Reagent | Molar Equivalent (eq) |
| 2-Chloro-4-aminotoluene | 1.0 |
| Anhydrous Hydrogen Fluoride | 15.0 |
| Sodium Nitrite | 1.03 |
| Table 1: Example Reagent Ratios for Diazotization of 2-Chloro-4-aminotoluene. guidechem.com |
To improve the safety and efficiency of the pyrolysis step, which can be a rapid and highly exothermic reaction, two-stage pyrolysis techniques have been developed. patsnap.comgoogle.com This approach involves a gradual and controlled increase in temperature, which helps to minimize the formation of impurities and reduce the risk of a runaway reaction. google.com
A typical two-stage pyrolysis process involves an initial heating phase to a moderate temperature, followed by a second heating phase to a higher temperature to complete the decomposition. patsnap.comgoogle.com For instance, one patented method describes heating the reaction mixture to 30°C over a period of 1.5-2 hours, followed by heating from 30°C to 50°C. google.com This controlled heating profile ensures a more uniform and slower decomposition, leading to a purer crude product with fewer byproducts. google.com Some processes also incorporate a holding period at the final temperature to ensure complete reaction. guidechem.compatsnap.com
| Stage | Temperature Profile | Duration |
| 1 | Ramp to 30°C | 1.5 - 2 hours |
| 2 | Ramp from 30°C to 50°C | Not specified |
| Holding | Maintain at final temperature | 19 - 21 hours |
| Table 2: Example of a Two-Stage Pyrolysis Protocol. google.com |
A key challenge in diazotization reactions is the potential formation of byproducts. guidechem.com In aqueous acidic solutions, the diazonium group can be replaced by a hydroxyl or chloride group, leading to phenolic and chloro-substituted impurities. epa.gov The use of anhydrous hydrogen fluoride helps to minimize the formation of these water-related byproducts. guidechem.com However, other side reactions can still occur, and careful control of reaction conditions is necessary to maximize the yield of the desired product.
Waste management is another important consideration, particularly due to the use of hazardous materials like anhydrous HF. After the reaction, the organic layer containing the product is separated, and the remaining acidic waste stream requires neutralization before disposal. guidechem.compatsnap.com Some processes utilize sodium carbonate to neutralize the waste stream to a pH of 7-8. patsnap.comgoogle.com More advanced strategies focus on the recovery and reuse of HF. One patent describes a method for recovering over 90% of the spent HF through sulfuric acid-assisted distillation, which significantly improves the environmental footprint and cost-effectiveness of the process.
Novel Synthetic Approaches and Green Chemistry Principles
In recent years, the chemical industry has increasingly embraced the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing. This shift is evident in the development of new synthetic routes for this compound that prioritize waste reduction, energy efficiency, and improved atom economy.
Photochemical Chlorination for Derivatization
Photochemical chlorination, a process utilizing ultraviolet (UV) light, presents a method for the derivatization of this compound. This technique involves the free-radical chlorination of the methyl group, which can be controlled to achieve selective substitution. The use of UV light initiates the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals. These radicals then abstract hydrogen atoms from the methyl group of this compound, leading to the formation of chlorinated derivatives.
A key advantage of this method is the potential for high selectivity and conversion of the starting material. For instance, employing a batch circulation system where the alkyl-aromatic compound is continuously passed through a photochlorination reactor allows for progressive chlorination, which can be tailored to produce specific chlorinated products. google.comgoogle.com This approach is particularly useful for preparing compounds like benzotrichloride (B165768) and its halogen-substituted derivatives. google.comgoogle.com However, careful control of reaction conditions is crucial to prevent over-chlorination or undesired chlorination on the aromatic ring.
Strategies for Reduced Waste Generation and Energy Consumption
Traditional methods for the synthesis of this compound can generate significant waste and consume substantial energy. To address these issues, researchers are exploring several strategies:
Process Intensification: The adoption of continuous flow synthesis is a key development. datavagyanik.com This approach allows for better control over reaction parameters, leading to improved yields and reduced byproduct formation.
Solvent-Free Reactions: The development of solvent-free fluorination techniques has shown promise in reducing waste and operational costs. Companies adopting such methods have reported significant cost savings. datavagyanik.com
Waste Minimization and Recycling: Efforts are being made to minimize waste through measures like metering and controlling the quantities of reactants. aarti-industries.com Additionally, the recovery and reuse of reagents, such as spent hydrofluoric acid (HF), can significantly reduce raw material consumption and waste generation. One method involves sulfuric acid-assisted distillation of spent HF, which can recover over 90% of the acid for reuse. While neutralization of HF with sodium hydroxide (B78521) is a simpler waste treatment method, it forgoes the benefits of HF recovery.
Energy Efficiency: Innovations in production methods, such as two-stage pyrolysis, can reduce energy consumption compared to multi-stage processes. However, it's important to note that multi-stage pyrolysis can sometimes lead to a higher carbon footprint.
Atom Economy and Sustainability Metrics in this compound Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.
Mechanistic Elucidation of Formation Reactions
Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthesis and controlling product distribution. The primary pathways involve nucleophilic and electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a key reaction class for introducing substituents onto an aromatic ring. In the context of this compound synthesis, a common method involves the diazotization of a substituted aniline (B41778) precursor.
One established route starts with 3-chloro-4-methylaniline. chemicalbook.com This amine is treated with anhydrous hydrogen fluoride to form the corresponding anilinium salt. Subsequent reaction with sodium nitrite at low temperatures generates a diazonium salt. chemicalbook.comgoogle.compatsnap.com This intermediate is then subjected to thermal decomposition (pyrolysis), where the diazonium group is replaced by a fluorine atom, yielding this compound. google.compatsnap.com The reaction proceeds through a mechanism where the fluoride ion acts as a nucleophile, attacking the aromatic ring and displacing the nitrogen gas. The presence of both chlorine and fluorine on the aromatic ring of this compound makes it susceptible to further nucleophilic substitution reactions, where these electron-withdrawing groups activate the ring towards attack by nucleophiles.
Recent advancements have explored base-promoted SNAr reactions of chloro- and fluoroarenes as a route to N-aryl compounds, demonstrating the versatility of these mechanisms. mdpi.com
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is another fundamental mechanism for modifying aromatic compounds. The synthesis of this compound can be achieved through the chlorination of 4-fluorotoluene (B1294773). In this reaction, the fluorine and methyl groups on the toluene ring direct the incoming electrophile (a chloronium ion or its equivalent).
The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The interplay of their directing and activating/deactivating effects determines the regioselectivity of the chlorination. The fluorine atom, being highly electronegative, deactivates the ring towards electrophilic attack, but its lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance, directing the substitution to the ortho and para positions. The methyl group is an activating group and also directs to the ortho and para positions. The formation of this compound indicates that chlorination occurs at the position ortho to the methyl group and meta to the fluorine atom.
The mechanism involves the generation of an electrophilic chlorine species, often with the aid of a Lewis acid catalyst like iron(III) chloride (FeCl₃). libretexts.org This electrophile then attacks the electron-rich aromatic ring of 4-fluorotoluene, forming a resonance-stabilized carbocation intermediate. Subsequent loss of a proton from this intermediate restores aromaticity and yields the final product, this compound. The enhanced reactivity of halogenated toluenes in electrophilic substitution reactions makes them valuable intermediates in organic synthesis. chemimpex.com
Radical Pathways in Halogenation Reactions
The synthesis of halogenated toluenes, including precursors to this compound, can be achieved through radical pathways, which offer a distinct regioselectivity compared to electrophilic aromatic substitution. These reactions, known as free-radical halogenations, specifically target the alkyl (methyl) side-chain of the toluene derivative. wikipedia.org This process is fundamental in organic synthesis for functionalizing the benzylic position of alkyl-substituted aromatics. wikipedia.orgorgoreview.com The reaction proceeds via a free-radical chain mechanism, which is typically initiated by ultraviolet (UV) light, heat, or chemical radical initiators. orgoreview.comlibretexts.org
| Mechanism Stage | Description | Example (Chlorination of 4-fluorotoluene) |
| Initiation | The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) to generate two highly reactive halogen radicals. This step requires an external energy input, such as UV radiation or high temperature. libretexts.orglibretexts.org | Cl₂ + energy (hν/Δ) → 2 Cl• |
| Propagation | This is the self-sustaining chain part of the reaction. A halogen radical abstracts a hydrogen atom from the methyl group of 4-fluorotoluene, forming a resonance-stabilized 4-fluorobenzyl radical and a molecule of hydrogen halide. orgoreview.com This benzyl (B1604629) radical then reacts with another halogen molecule to yield the halogenated product (e.g., 4-fluorobenzyl chloride) and a new halogen radical, which continues the chain. orgoreview.comlibretexts.org | 1. C₇H₇F + Cl• → C₇H₆F• (benzyl radical) + HCl 2. C₇H₆F• + Cl₂ → C₇H₆FCl + Cl• |
| Termination | The reaction chain concludes when two radical species combine to form a stable, non-radical molecule. libretexts.org This can occur in several ways, such as the combination of two halogen radicals, a halogen radical with a benzyl radical, or two benzyl radicals. youtube.com | 1. 2 Cl• → Cl₂ 2. C₇H₆F• + Cl• → C₇H₆FCl 3. 2 C₇H₆F• → C₁₄H₁₂F₂ |
The reaction conditions are critical in directing the halogenation towards the side-chain rather than the aromatic ring. While electrophilic aromatic substitution occurs in the presence of Lewis acid catalysts (like FeCl₃ or AlBr₃), free-radical side-chain halogenation is favored under conditions of light, heat, or with the use of radical initiators such as peroxides or α,α'-azoisobutyronitrile. orgoreview.comsmolecule.com Industrial processes may utilize temperatures between 120-240°C to drive the reaction. google.com
The electronic nature of the substituents on the aromatic ring significantly influences the reaction. The fluorine atom at the para-position in 4-fluorotoluene is an electron-withdrawing group. This property can destabilize the electron-deficient benzyl radical intermediate, potentially requiring more forcing conditions like higher temperatures or longer reaction times to achieve desired yields. stackexchange.com However, some computational studies suggest that electron-withdrawing substituents like fluorine may alternatively decrease the activation energy for the hydrogen abstraction step by stabilizing the transition state through inductive effects. smolecule.com
The halogen used also dramatically affects reactivity. The relative rates for radical halogenation follow the order: fluorine > chlorine > bromine > iodine. wikipedia.org Radical chlorination is moderately fast, while bromination is significantly slower and often requires a dedicated radical initiator like N-bromosuccinimide (NBS) in a process known as the Wohl-Ziegler bromination. orgoreview.commasterorganicchemistry.com
This radical pathway is essential for synthesizing key intermediates. For instance, the free-radical chlorination of 4-fluorotoluene produces 4-fluorobenzyl chloride, which can then undergo further reactions. vedantu.com Similarly, the direct radical chlorination of this compound using reagents like chlorine gas or N-chlorosuccinimide (NCS) can produce 2-chloro-4-fluorobenzyl chloride, a valuable synthetic intermediate.
Chemical Reactivity and Derivatization of 2 Chloro 4 Fluorotoluene
Comprehensive Analysis of Reaction Types
2-Chloro-4-fluorotoluene undergoes a variety of chemical transformations, primarily involving substitution at the aromatic ring and oxidation of the methyl group. The halogen substituents significantly influence the molecule's chemical reactivity.
The halogenated structure of this compound allows for regioselective functionalization through substitution reactions. Both nucleophilic and electrophilic aromatic substitutions are possible, with the outcome heavily influenced by the directing effects of the existing substituents.
The regioselectivity of substitution reactions on the this compound ring is a direct consequence of the electronic effects of the chloro, fluoro, and methyl groups.
Electrophilic Aromatic Substitution (EAS): The methyl group is an activating, ortho, para-directing group. The chlorine and fluorine atoms are deactivating but are also ortho, para-directing. The combined effect typically directs incoming electrophiles to the positions activated by the methyl group and directed by the halogens, primarily C5 (ortho to fluorine, meta to chlorine) and C3 (ortho to chlorine, meta to fluorine).
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the chlorine and fluorine atoms makes the ring susceptible to nucleophilic attack. masterorganicchemistry.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comlibretexts.org The attack is favored at positions ortho or para to the electron-withdrawing groups. In this compound, the chlorine atom at C2 is the typical leaving group, and nucleophilic attack is directed to this position. The strong inductive effect of the fluorine atom at C4 enhances the ring's electrophilicity, facilitating the substitution. smolecule.com
Nucleophilic aromatic substitution (SNAr) is a key reaction for this compound, enabled by the presence of the electron-withdrawing halogen substituents. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, which in this case is typically the chlorine atom. masterorganicchemistry.com A variety of nucleophiles can be used to displace the chlorine atom, leading to a range of substituted products.
Common nucleophilic reagents and the corresponding reaction conditions are detailed below.
| Nucleophile | Reagent(s) | Solvent | Product Type |
| Alkoxide | Sodium methoxide (B1231860) (CH₃ONa) | Dimethyl sulfoxide (B87167) (DMSO) | Aryl ether |
| Alkoxide | Potassium tert-butoxide (t-BuOK) | Dimethyl sulfoxide (DMSO) | Aryl ether |
| Amine | Various primary/secondary amines (RNH₂, R₂NH) | Polar aprotic solvents | Aryl amine |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Water/DMSO | Phenol (B47542) |
Table 1: Reagents for Nucleophilic Aromatic Substitution (SNAr) of this compound.
For instance, this compound is used as a reagent in the synthesis of 6-amino-8-methylquinolone derivatives, which involves a substitution reaction. hsppharma.com The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is the nucleophile's attack on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
While the electron-withdrawing halogens deactivate the aromatic ring towards electrophilic attack, EAS reactions can still occur under specific conditions. evitachem.com The orientation of the substitution is controlled by the directing effects of the existing groups. The methyl group directs electrophiles to its ortho (C6) and para (C4, already substituted) positions. The chlorine atom directs to its ortho (C1, C3) and para (C5) positions, while the fluorine directs to its ortho (C3, C5) and para (C1) positions. The outcome is a complex interplay of these directing effects.
A notable example is nitration. The nitration of related 4-substituted toluenes, such as 4-fluorotoluene (B1294773), with nitric acid in acetic anhydride (B1165640) can yield not only substitution products but also 1,2 and 1,4 adducts. cdnsciencepub.com
| Reaction Type | Reagent(s) | Electrophile | Potential Product(s) |
| Halogenation (Chlorination) | Cl₂ / FeCl₃ | Cl⁺ | Polychlorinated fluorotoluene derivatives |
| Halogenation (Iodination) | I₂ / Oxidizing agent (e.g., CuCl₂) | I⁺ | Iodo-substituted derivatives |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Nitro-2-chloro-4-fluorotoluene isomers |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | SO₃ | This compound sulfonic acid isomers |
Table 2: Common Electrophilic Aromatic Substitution (EAS) Reactions.
The methyl group of this compound is susceptible to oxidation, providing a pathway to important derivatives such as carboxylic acids and aldehydes. smolecule.com This transformation is a fundamental reaction in organic synthesis. nih.gov
The oxidation of the methyl group can be controlled to yield either the corresponding carboxylic acid or the aldehyde.
Formation of Carboxylic Acids: Strong oxidizing agents can convert the methyl group directly to a carboxylic acid. libretexts.org The reaction typically involves heating the toluene (B28343) derivative with an oxidant like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic or basic aqueous solution. smolecule.com This process yields 2-Chloro-4-fluorobenzoic acid, a valuable synthetic intermediate. chemicalbook.com
Formation of Aldehydes: The partial oxidation to an aldehyde is more delicate. One synthetic route involves the reaction of this compound with bromine to create a dibromo intermediate, which is then hydrolyzed to form 2-Chloro-4-fluorobenzaldehyde. guidechem.com This aldehyde is an important intermediate for various fine chemicals, including pharmaceuticals and fungicides. guidechem.comsigmaaldrich.com
| Starting Material | Oxidizing Agent(s) | Product | Product Type |
| This compound | Potassium permanganate (KMnO₄) | 2-Chloro-4-fluorobenzoic acid | Carboxylic Acid |
| This compound | Chromium trioxide (CrO₃) | 2-Chloro-4-fluorobenzoic acid | Carboxylic Acid |
| This compound | 1. Bromine (Br₂) 2. Hydrolysis | 2-Chloro-4-fluorobenzaldehyde | Aldehyde |
Table 3: Oxidation Products Derived from this compound.
Reduction Reactions and Derived Products
The chemical structure of this compound, featuring a benzene (B151609) ring substituted with a methyl group and two different halogen atoms, allows for a variety of chemical transformations. Reduction reactions are a key strategy for introducing new functional groups, particularly nitrogen-containing moieties, which are prevalent in many biologically active molecules.
The conversion of this compound to its corresponding amine derivatives, such as 2-chloro-4-fluorobenzylamine (B97124), is a synthetically important transformation. This is not typically achieved by direct reduction of the toluene itself, but rather through a multi-step sequence involving intermediate compounds.
One common pathway involves the initial nitration of this compound to introduce a nitro group onto the aromatic ring. researchgate.net This nitro-intermediate can then undergo reduction to form the corresponding aniline (B41778) derivative. The nitro group is readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or metal hydrides.
Alternatively, the methyl group can be oxidized to a nitrile, forming 2-chloro-4-fluorobenzonitrile (B42565). This nitrile can then be reduced to the primary amine, 2-chloro-4-fluorobenzylamine. A documented method for this reduction utilizes lithium hexamethyldisilazane (B44280) (LiHMDS) in tetrahydrofuran (B95107) (THF), achieving a yield of 84%. Another general method for reducing benzonitrile (B105546) derivatives to benzylamines involves using sodium borohydride (B1222165) in combination with reagents like aluminum chloride or boron trifluoride. google.com The resulting 2-chloro-4-fluorobenzylamine hydrochloride is a valuable precursor for pharmaceutical agents, such as antibacterial sulfonamides.
| Precursor | Reagent(s) | Product | Yield (%) | Reference |
| 2-Chloro-4-fluorobenzonitrile | LiHMDS in THF | 2-Chloro-4-fluorobenzylamine | 84 |
Reactions Involving the Methyl Group
The methyl group of this compound is a key site for functionalization, providing a handle to extend the carbon skeleton and introduce a wide range of functionalities.
The benzylic protons of the methyl group are susceptible to radical abstraction, making side-chain halogenation a facile and common reaction. This process converts the relatively inert methyl group into a highly reactive benzyl (B1604629) halide, a versatile intermediate for further synthesis.
The synthesis of 2-chloro-4-fluorobenzyl bromide is a prime example. This reaction can be achieved by treating this compound with a brominating agent under conditions that promote free-radical formation. Common reagents include N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide, or elemental bromine in a solvent like carbon tetrachloride. prepchem.com One specific method involves the reaction of this compound with aqueous hydrobromic acid and an oxidizing agent in the presence of an azo initiator, resulting in a mixture containing 60.5% 2-chloro-4-fluorobenzyl bromide. google.com
Similarly, side-chain chlorination can be performed to yield 2-chloro-4-fluorobenzyl chloride. This is typically accomplished using reagents like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS), often initiated by light or a radical initiator.
| Starting Material | Reagent(s) | Product | Reference |
| This compound | N-bromosuccinimide, benzoyl peroxide | 2-Chloro-4-fluorobenzyl bromide | |
| This compound | Bromine in carbon tetrachloride | 2-Chloro-4-fluorobenzyl bromide | prepchem.com |
| This compound | Chlorine gas or N-chlorosuccinimide | 2-Chloro-4-fluorobenzyl chloride |
The functionalization of the methyl group is a critical step in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. researchgate.netadchenxiang.com The initial side-chain halogenation provides an electrophilic carbon center that is readily attacked by various nucleophiles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Beyond halogenation, the methyl group can be oxidized. While aggressive oxidation leads to the carboxylic acid, milder conditions can yield the corresponding aldehyde, 2-chloro-4-fluorobenzaldehyde. Fungal laccases, for instance, have been used for the selective oxidation of substituted toluenes to their respective benzaldehydes, offering an enzymatic route that can be difficult to achieve with traditional chemical methods which often over-oxidize to the carboxylic acid. nih.gov
These derivatized intermediates are building blocks for larger structures. For example, this compound is identified as a key raw material for the herbicide saflufenacil (B1680489). The synthesis pathway for this complex molecule involves several transformations starting from the toluene, including oxidation, nitration, reduction, and cyclization reactions. researchgate.net
Advanced Derivatization for Target Molecules
Synthesis of Fluorinated Benzoic Acid Derivatives (e.g., 2-Chloro-4-fluorobenzoic acid)
The oxidation of the methyl group of this compound to a carboxylic acid is a fundamental transformation that yields 2-chloro-4-fluorobenzoic acid, an important intermediate for the synthesis of dyes, pesticides, and pharmaceuticals. guidechem.comgoogle.com
Several methods exist for this oxidation. A traditional approach involves the use of strong oxidizing agents like dichromate salts, although this method is associated with high toxicity and environmental concerns. google.compatsnap.com More modern and efficient methods have been developed. One such process involves the liquid-phase oxidation of this compound with oxygen under pressure, using a catalyst system composed of cobalt and manganese acetates with a bromide promoter in an acetic acid solvent. This method has been reported to produce 2-chloro-4-fluorobenzoic acid with a high yield of 92%. guidechem.com
An alternative synthetic route to 2-chloro-4-fluorobenzoic acid proceeds through a nitrile intermediate. This involves the hydrolysis of 2-chloro-4-fluorobenzonitrile, which can be accomplished under either acidic or basic conditions. google.compatsnap.com For example, heating the nitrile in a 90% sulfuric acid solution results in the formation of the carboxylic acid. patsnap.com The required 2-chloro-4-fluorobenzonitrile can be synthesized from 2-chloro-4-fluoroaniline, which itself can be derived from this compound via a nitration and subsequent reduction sequence. google.com
| Starting Material | Reagent(s)/Conditions | Product | Yield (%) | Reference |
| This compound | Co(OAc)₂, Mn(OAc)₂, HBr, O₂ pressure, 130-160°C | 2-Chloro-4-fluorobenzoic acid | 92 | guidechem.com |
| This compound | Dichromate (oxidant) | 2-Chloro-4-fluorobenzoic acid | Low | google.compatsnap.com |
| 2-Chloro-4-fluorobenzonitrile | 90% H₂SO₄, 100°C | 2-Chloro-4-fluorobenzoic acid | 93.05 | patsnap.com |
Formation of Halogenated Thiols (e.g., 2-Chloro-4-fluorothiophenol)
The synthesis of halogenated thiophenols from this compound is a multi-step process, as direct thionation of the toluene is not a standard procedure. A common and effective strategy involves the initial conversion of the toluene to a phenol, followed by a rearrangement reaction to introduce the thiol group.
One of the most established methods for this transformation is the Newman-Kwart rearrangement . wikipedia.orgjk-sci.comorganic-chemistry.org This reaction sequence begins with the conversion of this compound to 2-chloro-4-fluorophenol. This can be achieved through various methods, including the chlorination of 4-fluorophenol. google.com The resulting phenol is then deprotonated with a base and reacted with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, to form an O-aryl thiocarbamate. organic-chemistry.org
The crucial step is the thermal rearrangement of this O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate. wikipedia.orgjk-sci.com This intramolecular reaction typically requires high temperatures, often exceeding 200°C. wikipedia.org The driving force for the rearrangement is the thermodynamic stability of the carbon-oxygen double bond formed at the expense of a carbon-sulfur double bond. organic-chemistry.org Finally, the S-aryl thiocarbamate is hydrolyzed under basic conditions, for instance, with aqueous sodium hydroxide or methanolic potassium hydroxide, to yield the desired 2-chloro-4-fluorothiophenol. organic-chemistry.org
Recent advancements have introduced milder conditions for the Newman-Kwart rearrangement, utilizing palladium catalysis or photoredox catalysis, which can lower the required reaction temperatures. wikipedia.orgjk-sci.comnih.gov
Table 1: Key Stages of the Newman-Kwart Rearrangement for Thiophenol Synthesis
| Stage | Description | Key Reagents | Typical Conditions |
| Phenol Formation | Conversion of the starting toluene to the corresponding phenol. | Varies (e.g., chlorinating agents for fluorophenol) | Dependent on specific route |
| Thiocarbamate Formation | Reaction of the phenol with a thiocarbamoyl chloride. | N,N-dialkylthiocarbamoyl chloride, Base | Basic conditions |
| Newman-Kwart Rearrangement | Thermal or catalyzed intramolecular aryl migration. | Heat or Catalyst (e.g., Pd complex) | High temperature (thermal) or milder (catalyzed) |
| Hydrolysis | Cleavage of the S-aryl thiocarbamate to the thiophenol. | Aqueous base (e.g., NaOH, KOH) | Basic hydrolysis |
An alternative, though potentially less selective, approach involves the direct reaction of a haloaromatic compound with a sulfur source. For instance, related compounds like 2-bromo-4,5-difluoronitrobenzene have been shown to react with sodium sulfide, suggesting that a nucleophilic aromatic substitution pathway could potentially be employed to introduce a thiol or thiolate group. oup.com However, the reactivity of the chloro and fluoro substituents in this compound would need to be carefully considered to control regioselectivity.
Multi-step Synthesis of Complex Intermediates
This compound is a valuable starting material for the synthesis of more complex molecules that are themselves important intermediates in the pharmaceutical and agrochemical industries. Its functional groups allow for a variety of chemical transformations, including nitration, halogenation, oxidation, and hydrolysis, to build molecular complexity in a controlled, stepwise manner.
A notable example is the preparation of 2-chloro-4-fluoro-5-nitrobenzaldehyde . One patented method describes a multi-step process starting from this compound. google.com The process begins with a chlorination reaction under high-pressure ultraviolet light to introduce chlorine atoms to the methyl group. The resulting chlorinated product is then hydrolyzed in the presence of a catalyst. The final step is a nitration reaction to introduce the nitro group, yielding the target 2-chloro-4-fluoro-5-nitrobenzaldehyde. google.com Another patent describes a process where this compound is first nitrated to form 2-chloro-4-fluoro-5-nitrotoluene. prepchem.comambeed.com This intermediate can then be further functionalized. For example, it can undergo photochlorination followed by hydrolysis and oxidation to produce 2-chloro-4-nitrobenzoic acid.
The synthesis of 2-chloro-4-fluorobenzoic acid also highlights the utility of this compound as a precursor. Traditional methods have involved the oxidation of this compound using strong, toxic oxidants like dichromate, which suffers from low yields and environmental concerns.
Furthermore, this compound is a key raw material in the synthesis of the herbicide saflufenacil, as identified through retrosynthetic analysis in the context of the intermediate derivatization method for agrochemical discovery. This approach involves a sequence of oxidation, nitration, reduction, and cyclization reactions starting from this compound.
Table 2: Examples of Multi-step Syntheses from this compound
| Target Intermediate | Key Reaction Steps | Reference |
| 2-Chloro-4-fluoro-5-nitrobenzaldehyde | 1. Photo-chlorination of the methyl group2. Hydrolysis3. Nitration | google.com |
| 2-Chloro-4-nitrobenzoic acid | 1. Nitration2. Photochlorination3. Hydrolysis-Oxidation | |
| Saflufenacil Precursors | Oxidation, Nitration, Reduction, Cyclization |
Catalysis in this compound Transformations
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of chemical transformations involving this compound. Transition metals, organocatalysts, and biocatalysts each offer unique advantages for specific derivatization reactions.
Transition Metal Catalysis for Cross-Coupling and Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. The presence of chloro and fluoro substituents on the aromatic ring allows for selective activation and coupling.
Palladium-catalyzed reactions are among the most widely used. For example, in a study on the difluoromethylation of aryl iodides, this compound was used as an internal standard in reactions catalyzed by palladium complexes, demonstrating its stability under these conditions while highlighting the utility of such catalyzed reactions for functionalizing halogenated aromatics. acs.org The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a prominent application. While not directly demonstrated on this compound in the provided sources, the principles of palladium catalysis with ligands like phosphines are broadly applicable for coupling at the C-Cl bond.
Nickel-catalyzed cross-coupling reactions also present a viable and often more cost-effective alternative to palladium. These catalysts can be effective for the formation of C-N bonds, for instance, in the arylation of anilines.
The functionalization of the methyl group can also be achieved using transition metal catalysis. For example, the oxidation of the methyl group to a carboxylic acid to form 2-chloro-4-fluorobenzoic acid has been accomplished using cobalt and manganese acetate (B1210297) catalysts under oxygen pressure.
Organocatalysis in Derivatization Reactions
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for various chemical transformations. nih.gov For substrates like this compound, organocatalysis offers routes for C-H functionalization and nucleophilic aromatic substitution.
C-H Functionalization: The direct functionalization of C-H bonds is a highly sought-after transformation. Organocatalytic methods have been developed for the C-H functionalization of toluenes and their derivatives. tdx.cat For instance, the selective hydroxylation of benzylic C-H bonds can be achieved using a non-metal catalyst system with an oxidant in an aqueous fluoroalcohol solvent system. rsc.org This suggests a potential pathway to convert this compound into 2-chloro-4-fluorobenzyl alcohol, a useful synthetic intermediate. Furthermore, N-heterocyclic carbenes have been shown to catalyze the functionalization of inert C(sp3)-H bonds, which could be applicable to the methyl group of this compound. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in this compound can be a target for nucleophilic aromatic substitution, especially when the ring is further activated with electron-withdrawing groups. Organic superbases have been shown to catalyze the SNAr reactions of fluoroarenes with carbon nucleophiles like alkyl cyanides. acs.org This type of catalysis could potentially be applied to displace the fluorine atom in derivatives of this compound.
Biocatalysis for Selective Transformations
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. For this compound, biocatalytic approaches are promising for selective oxidation and dehalogenation reactions.
Oxidation of the Methyl Group: Enzymes like laccase have been shown to catalyze the selective oxidation of substituted toluenes to their corresponding benzaldehydes. tandfonline.com A study using a purified laccase from the fungal strain Fomes durissimus demonstrated the successful conversion of 2-chlorotoluene (B165313) and 2-fluorotoluene (B1218778) to 2-chlorobenzaldehyde (B119727) and 2-fluorobenzaldehyde, respectively, in high yields without the need for mediator molecules. tandfonline.com This suggests that laccase could be a viable biocatalyst for the selective oxidation of the methyl group of this compound to form 2-chloro-4-fluorobenzaldehyde.
Degradation and Defluorination: Microbial degradation pathways are of significant interest for the bioremediation of halogenated environmental pollutants. Strains of the bacterium Rhodococcus have been shown to degrade a variety of aromatic compounds, including chlorinated and fluorinated ones. tandfonline.commdpi.com For example, Rhodococcus sp. OCT 10 can completely mineralize 2-chlorotoluene, although it only partially mineralizes 2-fluorotoluene. researchgate.net Other Rhodococcus strains have been isolated that are capable of defluorinating compounds like benzotrifluoride, often via dioxygenase pathways. tandfonline.com The ability of certain metalloenzymes, including those found in bacteria, to cleave the robust carbon-fluorine bond is an active area of research. researchgate.net These findings indicate the potential for developing biocatalytic systems for the selective transformation or degradation of this compound.
Table 3: Catalytic Approaches for this compound Transformations
| Catalysis Type | Reaction Type | Potential Product | Catalyst Example |
| Transition Metal | Cross-Coupling | Biaryl derivatives | Palladium or Nickel complexes |
| Transition Metal | Oxidation | 2-Chloro-4-fluorobenzoic acid | Co(OAc)₂/Mn(OAc)₂ |
| Organocatalysis | C-H Hydroxylation | 2-Chloro-4-fluorobenzyl alcohol | Non-metal catalyst with Oxone |
| Organocatalysis | Nucleophilic Substitution | C-F substitution products | Organic superbases |
| Biocatalysis | Methyl Group Oxidation | 2-Chloro-4-fluorobenzaldehyde | Laccase |
| Biocatalysis | Degradation/Defluorination | Defluorinated/degraded products | Rhodococcus species |
Spectroscopic and Computational Investigations of 2 Chloro 4 Fluorotoluene
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic methods are pivotal in elucidating the three-dimensional structure and internal dynamics of molecules like 2-chloro-4-fluorotoluene. Techniques such as microwave, vibrational, and nuclear magnetic resonance spectroscopy provide complementary information that, when combined, offers a comprehensive molecular portrait.
Molecular jet Fourier transform microwave spectroscopy is a powerful tool for obtaining precise structural and dynamic information on gas-phase molecules. nih.gov Studies conducted in the frequency range of 5 to 21 GHz have provided a detailed characterization of this compound. chemicalbook.com This technique allows for the determination of accurate rotational constants, which are fundamental to defining the molecule's geometry. nih.gov For the two main isotopologues, ³⁵Cl and ³⁷Cl, these constants have been precisely determined and compared with quantum chemical predictions. chemicalbook.com
| Isotopologue | A (MHz) | B (MHz) | C (MHz) |
|---|---|---|---|
| This compound-³⁵Cl | 3239.9841(12) | 1235.5398(3) | 900.5638(3) |
| This compound-³⁷Cl | 3239.6848(17) | 1199.9868(4) | 881.0827(4) |
A key feature observed in the microwave spectrum of this compound is the internal rotation of the methyl group. chemicalbook.com This motion causes fine splittings in all rotational transitions, typically on the order of a few tens of kilohertz. nih.gov The analysis of these splittings provides a direct measure of the energy barrier hindering the methyl group's rotation.
The steric hindrance from the adjacent, bulky chlorine atom results in a significant increase in this rotational barrier compared to unsubstituted toluene (B28343). chemicalbook.com Using both the rho-axis-method and the combined-axis-method for analysis, the torsional barrier (V₃) for the methyl group in this compound has been determined to be 462.5(41) cm⁻¹. nih.govchemicalbook.com This value is consistent with the increased barrier height of approximately 400–600 cm⁻¹ observed in other ortho-substituted toluenes due to steric effects. chemicalbook.com
| Isotopologue | χₐₐ (MHz) | χᵦᵦ (MHz) | χᵪᵪ (MHz) |
|---|---|---|---|
| This compound-³⁵Cl | -74.212(10) | 37.952(14) | 36.260(14) |
| This compound-³⁷Cl | -58.490(16) | 29.91(2) | 28.58(2) |
Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are essential techniques for investigating the vibrational modes of a molecule. These methods provide a characteristic fingerprint based on how the molecule's chemical bonds vibrate upon absorbing infrared radiation or scattering laser light. For related halogenated toluenes, such as 4-chloro-2-fluoro toluene and 2-chloro-6-fluorotoluene, combined experimental and theoretical studies have been successfully used to assign the observed spectral bands to specific vibrational motions within the molecules. nih.govdaneshyari.com
A complete assignment of vibrational modes involves correlating each observed peak in the FT-IR and FT-Raman spectra to a specific molecular motion, such as C-H stretching, C-C ring vibrations, or C-F and C-Cl stretching. While spectral data for this compound are available in databases, a detailed experimental study with a comprehensive assignment of its fundamental vibrational modes is not readily found in the surveyed literature. Such analyses are often complex and rely heavily on computational methods, like Density Functional Theory (DFT), to support the assignment of the 45 expected fundamental vibrations for a molecule of this size.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a compound by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F. The chemical shifts (δ) are highly sensitive to the electronic structure surrounding the nucleus, providing clear evidence for the relative positions of substituents on the aromatic ring. This compound has been utilized as an internal standard in quantitative NMR (qNMR) studies, highlighting its well-defined and resolved signals. scialert.net
The ¹H NMR spectrum shows distinct signals for the methyl protons and the three aromatic protons. The ¹³C NMR spectrum reveals the unique resonances for each of the seven carbon atoms, with their chemical shifts influenced by the attached atoms (H, Cl, F, or C). The ¹⁹F NMR spectrum provides a characteristic signal for the fluorine atom, with its chemical shift being a key identifier for fluorinated aromatic compounds.
| Nucleus | Chemical Shift (ppm) | Solvent |
|---|---|---|
| ¹H | ~7.11, ~7.04, ~6.83 (Aromatic) | CDCl₃ |
| ~2.29 (Methyl) | ||
| -117.8 | CD₃OD | |
| ¹³C | Data available but specific shifts vary by source | - |
| ¹⁹F | ~ -117 | CD₃OD |
Note: ¹H chemical shifts are approximate values from different sources and can vary based on conditions. The ¹⁹F shift is relative to an external standard (CFCl₃). scialert.netjocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation
Isotopic Labeling Studies via NMR
While comprehensive isotopic labeling studies employing Nuclear Magnetic Resonance (NMR) for this compound are not extensively detailed in the available literature, NMR spectroscopy remains a fundamental tool for its structural characterization. Standard ¹H and ¹³C NMR spectra provide key information about the chemical environment of the atoms in the molecule. nih.govchemicalbook.com For instance, ¹H NMR data reveals distinct signals for the aromatic protons and the methyl group protons, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. chemicalbook.com
Isotopic labeling, a technique where an atom is replaced by its isotope (e.g., ¹H with ²H or ¹²C with ¹³C), is a powerful method that could be used to further probe the molecule. In related studies, isotopic labeling has been used to infer reaction pathways, such as identifying bond cleavage sites in the formation of radical species from precursor molecules like this compound. Although specific NMR studies using labeled this compound are not prominent, quantitative NMR (qNMR) using fluorine-19 has been established as a certified method for determining the purity of this compound. sigmaaldrich.com
Table 1: ¹H NMR Chemical Shift Data for this compound This interactive table summarizes reported proton NMR data.
| Assignment | Chemical Shift (ppm) |
|---|---|
| Aromatic H | 7.111 |
| Aromatic H | 7.043 |
| Aromatic H | 6.831 |
| Methyl H (CH₃) | 2.287 |
Data sourced from ChemicalBook, based on a 399.65 MHz spectrum in CDCl₃. chemicalbook.com
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations have become indispensable for interpreting experimental data and predicting the properties of this compound. These theoretical models offer profound insights into the molecule's geometric and electronic structure, vibrational dynamics, and energy landscape. nih.govnih.gov
Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and vibrational properties of halogenated toluenes. nih.govnih.gov For this compound and its derivatives, DFT calculations, often using functionals like B3LYP, have been employed to determine optimized geometries, harmonic vibrational frequencies, and infrared and Raman intensities. uva.esdaneshyari.com These calculations are crucial for understanding how the substituents (chlorine and fluorine) influence the electron distribution within the aromatic ring and the nature of its chemical bonds. nih.gov The results from these theoretical studies provide a solid foundation for the assignment of experimental spectra. nih.gov
Prediction of Electronic Transitions and Vibrational Modes
A key application of DFT is the prediction of electronic transitions and vibrational modes, which is essential for interpreting complex experimental spectra. For instance, in the study of radicals generated from this compound, such as the 2-chloro-4-fluorobenzyl radical, ab initio and DFT calculations were used to determine the energies of electronic transitions (e.g., the D₁ → D₀ transition) and to assign the vibrational frequencies observed in the ground electronic state. aip.org These predictions help to unambiguously identify the species produced and to understand the dissociation dynamics of the parent molecule. aip.orgkoreascience.kr The calculated vibrational modes, visualized using software, provide a clear picture of the atomic motions associated with each frequency. koreascience.kr
Comparison of Simulated and Experimental Spectra
A critical validation of theoretical methods is the comparison of simulated spectra with experimental results. For this compound and related molecules, DFT-calculated spectra have shown excellent agreement with experimental data. nih.gov In the analysis of the 2-chloro-4-fluorobenzyl radical, the simulated IR spectrum was found to align with experimental data to within ±5 cm⁻¹. Similarly, studies on the related isomer, 4-chloro-2-fluoro toluene, have demonstrated that vibrational frequencies calculated using the B3LYP method correspond closely with experimental FT-IR and FT-Raman spectra after applying a scaling factor. nih.govdaneshyari.com This strong correlation allows for confident assignment of the observed vibrational bands to specific molecular motions. daneshyari.com
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (in cm⁻¹) for the 2-Chloro-4-fluorobenzyl Radical This interactive table presents the assigned vibrational modes for the radical species derived from this compound.
| Experimental (Vibronic Emission) | Calculated (DFT) | Assignment |
|---|---|---|
| 279 | 277 | Ring deformation |
| 418 | 412 | Ring deformation |
| 448 | 442 | C-Cl stretch |
| 547 | 545 | Ring deformation |
| 692 | 689 | Ring breathing |
| 798 | 791 | Trigonal bending |
| 1081 | 1079 | C-H bending |
| 1222 | 1219 | C-F stretch |
Data derived from the analysis of the corona discharge of this compound. aip.org
Ab Initio Methods for Molecular Geometry and Energy Landscapes
High-level ab initio calculations provide a rigorous framework for determining molecular structures and exploring potential energy surfaces. For this compound, methods such as Møller-Plesset perturbation theory (MP2) have been used alongside DFT to predict its molecular geometry. uva.es These calculations confirm a single stable conformer for the molecule. uva.es
The gas-phase molecular structure has been precisely deduced by combining experimental rotational constants from microwave spectroscopy with the results of quantum chemical calculations. nih.govresearchgate.net A significant feature of the energy landscape is the potential barrier hindering the internal rotation of the methyl group. This torsional barrier was determined to be 462.5(41) cm⁻¹, a value influenced by the electronic and steric effects of the adjacent chlorine atom. nih.govuva.es This value is comparable to that of o-chlorotoluene, indicating that the fluorine atom in the para position has a lesser effect on the rotational barrier. uva.es
Table 3: Experimental and Calculated Rotational and Quadrupole Coupling Constants for this compound (³⁵Cl isotopologue) This interactive table showcases the high accuracy of combined experimental and theoretical approaches.
| Parameter | Experimental Value | Calculation Level | Calculated Value |
|---|---|---|---|
| A (MHz) | 3381.1153(11) | MP2/6-311++G(2d,2p) | 3393.1 |
| B (MHz) | 1269.46743(41) | MP2/6-311++G(2d,2p) | 1260.6 |
| C (MHz) | 926.44143(39) | MP2/6-311++G(2d,2p) | 917.9 |
| χaa (MHz) | -29.837(12) | B1LYP/TZV(3df,2p) | -30.08 |
| χbb (MHz) | -1.134(18) | B1LYP/TZV(3df,2p) | -0.99 |
Data from Nair et al., obtained via molecular jet Fourier transform microwave spectroscopy and quantum chemistry. uva.es
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. This method can be applied to explore the conformational landscape of flexible molecules and predict their reactivity by simulating atomic motions over time. illinois.edu For a molecule like this compound, MD simulations could provide insights into the dynamics of the methyl group rotation and how the molecule interacts with its environment or other reactants.
While specific MD simulation studies focused solely on this compound are not widely reported in the surveyed literature, the methodology is highly relevant. For instance, understanding non-statistical reactivity, where energy from a reaction step does not fully redistribute before a subsequent reaction occurs, can be modeled by combining quantum chemical calculations of the potential energy surface with models of vibrational energy relaxation. acs.org Such an approach could predict preferred reaction pathways and product ratios that deviate from simple statistical theories, offering a more dynamic picture of chemical reactivity. acs.org Conformational analysis, the first step in understanding structure-function relationships, is also greatly aided by computational methods that can map out the complex energy landscapes of molecules. illinois.eduunibo.it
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at a molecular level. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, characterizing transient intermediates, and calculating the energetic profiles of reaction pathways. These investigations offer insights that are often difficult to obtain through experimental means alone.
The analysis of a reaction mechanism through computational approaches typically involves mapping the potential energy surface to identify stationary points, including reactants, products, and, most critically, transition states. smu.edu The transition state represents the highest energy point along the reaction coordinate, and its geometry and energy (the activation barrier) are key determinants of the reaction rate. By examining the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting reactants to products via the transition state, chemists can detail the sequence of bond-breaking and bond-forming events. smu.edu
A common approach involves partitioning the reaction path into distinct phases: a preparation phase where reactants adjust their geometries, a transition state phase where the primary chemical transformation occurs, and a product adjustment phase where the newly formed molecules relax to their stable forms. smu.edu
Radical Formation and Dissociation Dynamics
Computational methods have been successfully applied to study the formation of radical species from this compound. In one study, vibronically excited but jet-cooled benzyl-type radicals were generated from this compound using a corona-excited supersonic expansion. nih.govaip.org The analysis of the resulting vibronic emission spectrum, aided by ab initio calculations, confirmed the formation of the 2-chloro-4-fluorobenzyl radical and the 4-fluorobenzyl radical. nih.govaip.org
These computational calculations were crucial for proposing a possible formation pathway and for accurately determining the electronic energy of the D(1) → D(0) transition and the vibrational mode frequencies of the 2-chloro-4-fluorobenzyl radical in its ground electronic state. nih.govaip.org This synergy between experimental spectroscopy and theoretical calculation provides a detailed picture of the dissociation dynamics of the parent molecule.
Computationally Determined Properties of the 2-Chloro-4-fluorobenzyl Radical
| Property | Finding | Source |
|---|---|---|
| Formation | Identified as a product of corona discharge from this compound. | nih.govaip.org |
| Electronic Energy | The energy of the D(1) → D(0) electronic transition was accurately determined. | nih.govaip.org |
| Vibrational Frequencies | Ground state vibrational mode frequencies were determined by comparison with ab initio calculations. | nih.govaip.org |
Modeling of Halogenation and Substitution Reactions
While specific computational studies on the complete reaction mechanism for the synthesis of this compound are not widely published, studies on closely related analogs like 4-fluorotoluene (B1294773) provide significant insights. For instance, the mechanism of electrophilic chlorination has been modeled computationally. These studies calculate the geometries of transition states and their corresponding activation energies (ΔG‡). In the chlorination of 4-fluorotoluene, the first chlorine addition exhibits a transition state with a calculated C–Cl bond length of 2.18 Å and an activation energy of 24.3 kcal/mol. smolecule.com
Furthermore, computational studies suggest that electron-withdrawing substituents, such as the fluorine atom in this compound, decrease the activation energy for processes like benzylic hydrogen abstraction by stabilizing the transition state through inductive effects. smolecule.com Natural Bond Orbital (NBO) analysis, a computational technique, can reveal electronic interactions such as hyperconjugation between fluorine lone pairs and developing antibonding orbitals (σ*), which can stabilize a transition state. smolecule.com For example, in a related dichlorination reaction, NBO analysis quantified a stabilization of 3.2 kcal/mol for one transition state relative to another due to such interactions. smolecule.com
DFT calculations are also used to predict the optimized geometric parameters of related molecules, providing a benchmark for understanding molecular structure. For the derivative 2-chloro-4-fluorobenzotrichloride, calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine key bond lengths and angles.
Illustrative Transition State Data for Chlorination of 4-Fluorotoluene
| Reaction Step | Transition State | Calculated C–Cl Bond Length (Å) | Calculated Activation Energy (ΔG‡) (kcal/mol) |
|---|---|---|---|
| First Chlorination (para) | TS1 | 2.18 | 24.3 |
| Second Chlorination (ortho) | TS2 | - | 28.1 |
Example DFT-Calculated Parameters for the Related Molecule 2-Chloro-4-fluorobenzotrichloride
| Parameter | Predicted Value |
|---|---|
| C–Cl (trichloromethyl) | 1.76–1.78 Å |
| C–F (aromatic) | 1.33 Å |
| C–Cl (aromatic) | 1.73 Å |
| ∠Cl–C–Cl (trichloromethyl) | 109.3° |
Applications in Advanced Materials and Specialty Chemicals Research
Precursor in Advanced Organic Synthesis
2-Chloro-4-fluorotoluene serves as a critical starting material or intermediate in the multi-step synthesis of complex organic molecules. guidechem.com Its utility stems from the reactivity of its chlorine and fluorine substituents, which can be selectively targeted in various chemical reactions to build more elaborate structures. guidechem.com
The distinct structure of this compound is leveraged to produce specialty chemicals with highly specific and tailored functionalities. innospk.com It is a key building block in the synthesis of certain agrochemicals, such as high-efficiency herbicides and fungicides, where the fluoro- and chloro-substituents enhance the biological activity and stability of the final product. datavagyanik.com In the pharmaceutical industry, it acts as an essential intermediate in the creation of active pharmaceutical ingredients (APIs), enabling the synthesis of complex drug molecules for antivirals and anti-inflammatories. guidechem.comdatavagyanik.com The compound is also used to produce dyes and pigments. guidechem.comontosight.ai Its role extends to formulations of specialized solvents and additives designed for specific industrial requirements. innospk.com
A significant application is in the preparation of 2-chloro-4-fluoro-benzylbromide, a related chemical intermediate. chemicalbook.comsigmaaldrich.com This highlights its function as a foundational molecule that can be readily converted into other reactive intermediates for further synthesis.
This compound is a precursor in the development of advanced materials intended for high-performance applications. innospk.comdatavagyanik.com It is a key ingredient in the synthesis of heat-resistant coatings and specialized fluorinated compounds. datavagyanik.com These materials are crucial in demanding sectors such as the automotive, aerospace, and electronics industries, where components must withstand extreme conditions. datavagyanik.com The presence of the fluorine atom, in particular, contributes to the enhanced stability and durability of the resulting materials. innospk.com
Functional Materials Development
The compound is instrumental in the creation of functional materials, which are designed to possess specific, often responsive, properties. Its incorporation into larger molecular structures can significantly influence the final material's characteristics. guidechem.com
This compound is utilized in the formulation of specialty polymers and resins. chemimpex.com While specific polymer structures derived directly from this compound are proprietary or part of niche research, its derivatives are known to be incorporated into polymer chains to create materials with enhanced performance profiles. For example, its derivative, 2-Chloro-4-fluorobenzyl chloride, is employed in developing specialty polymers and resins where durability under harsh conditions is a primary requirement.
Research has demonstrated the potential of compounds derived from this compound in the field of nonlinear optics (NLO). NLO materials are capable of altering the properties of light that passes through them, an effect crucial for technologies like laser frequency conversion and optical switching. google.com
Studies on chalcone (B49325) derivatives incorporating the 2-chloro-4-fluoro structure have shown significant NLO properties. For instance, a comprehensive study investigated the NLO behavior of chalcone derivatives using the Z-scan technique with a continuous-wave laser. The findings revealed that these compounds exhibit an excellent NLO response and fast optical limiting capabilities, which are desirable for protecting sensors or eyes from high-intensity laser beams. researchgate.net The high stability and strong intermolecular interactions of these crystalline materials, confirmed through analytical techniques, are key to their NLO activity. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClF | innospk.comguidechem.com |
| Molecular Weight | 144.57 g/mol | chemicalbook.comsigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | innospk.comguidechem.com |
| Boiling Point | 154-156 °C | sigmaaldrich.comhsppharma.com |
| Density | 1.197 g/mL at 25 °C | sigmaaldrich.comhsppharma.com |
| Refractive Index | n20/D 1.499 | sigmaaldrich.comhsppharma.com |
| Solubility | Insoluble in water; soluble in organic solvents | guidechem.comontosight.ai |
| CAS Number | 452-73-3 | guidechem.comsigmaaldrich.com |
Pharmaceutical Research and Development Applications
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
2-Chloro-4-fluorotoluene serves as a crucial starting material or intermediate in the manufacturing of numerous APIs across different therapeutic categories. ontosight.aiprepchem.com Its halogenated structure provides specific reaction sites for functionalization, enabling the construction of intricate molecular architectures required for biological activity. ontosight.ai The global demand for this compound is significantly driven by its integral role in the pharmaceutical sector for producing novel therapeutics. researchgate.net
Kinase inhibitors are a major class of targeted therapy drugs that block the action of kinases, enzymes that play a crucial role in cell signaling, growth, and division. nih.gov Dysregulated kinase activity is implicated in diseases like cancer. nih.gov this compound has been identified as a key building block and raw material in the synthesis of various kinase inhibitors. ontosight.aichemicalbook.com Its structure is incorporated into more complex molecules designed to fit into the ATP binding pocket of specific kinases, thereby inhibiting their function. nih.gov
A significant application of this compound is in the synthesis of the anti-cancer drug, Ceritinib (B560025). ontosight.ai Ceritinib is a potent anaplastic lymphoma kinase (ALK) inhibitor used to treat certain types of non-small cell lung cancer. nih.gov
The synthesis of Ceritinib prominently features this compound as a key starting material. patsnap.comdongguk.edu A critical step in the synthetic route is the nitration of this compound to produce 2-chloro-4-fluoro-5-nitrotoluene. This reaction is typically carried out using a mixture of concentrated sulfuric acid and a nitrating agent like potassium nitrate (B79036) or fuming nitric acid. prepchem.compatsnap.com This nitrated derivative serves as a crucial intermediate, which undergoes further reactions, including isopropoxy substitution and a Suzuki coupling, to construct the core structure of Ceritinib. patsnap.comdongguk.edu
Table 1: Synthesis of Ceritinib Intermediate
| Starting Material | Reaction | Key Intermediate | Application |
| This compound | Nitration | 2-chloro-4-fluoro-5-nitrotoluene | Precursor for Ceritinib Synthesis prepchem.compatsnap.comnih.gov |
This compound is also a precursor in the development of new antibacterial agents. ontosight.ai Its derivatives are used to synthesize compounds that are effective against various bacterial strains. For example, the compound can be converted into 2-chloro-4-fluorobenzotrichloride, which has been shown to exhibit antibacterial properties. kg.ac.rs
Furthermore, research into quinolone antibacterial agents, a class of broad-spectrum antibiotics, has utilized intermediates derived from fluorinated toluenes. nih.gov The synthesis of 7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a useful intermediate for this class of antibiotics, can be achieved from related starting materials, highlighting the importance of the chloro- and fluoro-substituted aromatic scaffold provided by compounds like this compound. nih.gov
Table 2: Research on Antibacterial Derivatives
| Derivative | Bacterial Strain | Activity |
| 2-chloro-4-fluorobenzotrichloride | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC): 16 µg/mL kg.ac.rs |
| 2-chloro-4-fluorobenzotrichloride | Escherichia coli | Minimum Inhibitory Concentration (MIC): 32 µg/mL kg.ac.rs |
| 2-chloro-4-fluorobenzotrichloride | Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC): 64 µg/mL kg.ac.rs |
The versatility of this compound extends to its use as an intermediate in the production of antihistamines, anesthetics, and anti-inflammatory agents. ontosight.ai Its role in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines is particularly well-documented. researchgate.net While specific synthetic pathways to anesthetics from this compound are less detailed in available literature, its classification as an intermediate for this therapeutic class underscores its broad utility in pharmaceutical synthesis. ontosight.ai The development of novel anti-inflammatory drugs often involves the synthesis of various derivatives from core structures like this compound to find candidates with improved efficacy and reduced side effects.
Loratadine and its active metabolite, Desloratadine, are widely used second-generation antihistamines for treating allergies. The synthesis of these drugs relies on key intermediates derived from this compound. Specifically, the oxidation of this compound yields 2-Chloro-4-fluorobenzoic acid. This carboxylic acid derivative is an important intermediate for synthesizing both Loratadine and Desloratadine, demonstrating a direct synthetic lineage from the parent compound to these widely used medications.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies guide the modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties.
Derivatives of this compound are subjects of such research. researchgate.net The "intermediate derivatization method" (IDM) is an approach used in chemical discovery where a key intermediate, such as this compound, is systematically modified to create a library of new compounds. researchgate.net These new molecules are then screened for biological activity. For example, SAR studies on derivatives of 2-chloro-4-fluoro-5-nitrobenzonitrile, which is synthesized from this compound, have been explored to understand and enhance antiviral properties. These studies analyze how different substitutions on the aromatic ring affect the compound's interaction with biological targets, such as enzymes or receptors. kg.ac.rs The goal is to identify the structural features that are essential for the desired therapeutic effect, leading to the design of more potent and selective drugs.
Mechanistic Studies of Pharmacological Action
The pharmacological action of compounds derived from this compound is not attributed to the compound itself, but rather to its role as a crucial structural component in the synthesis of larger, biologically active molecules. The specific arrangement of chloro and fluoro substituents on the toluene (B28343) ring influences the chemical reactivity and binding affinities of the final pharmaceutical compounds.
Interactions with Molecular Targets and Pathways
This compound serves as a key intermediate or building block in the creation of active pharmaceutical ingredients (APIs) that interact with specific molecular targets. The inclusion of this fluorinated and chlorinated scaffold is instrumental in defining the pharmacological profile of the resulting drug molecule.
One of the primary mechanisms by which these derivative compounds exert their effects is through the inhibition of specific enzymes or the modulation of signaling pathways. For instance, derivatives of this compound are utilized in the synthesis of kinase inhibitors. In the case of the anticancer drug Ceritinib, the structural motif derived from this compound is integral to its ability to inhibit anaplastic lymphoma kinase (ALK), a critical pathway in certain types of cancer.
Furthermore, research into novel anti-inflammatory agents has utilized this compound as a starting material. vulcanchem.com The resulting compounds have been shown to modulate inflammatory pathways, specifically targeting cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α). vulcanchem.com The interaction with these targets is a key mechanism for reducing inflammation.
The table below summarizes the molecular targets and pathways influenced by APIs synthesized using this compound.
| Active Pharmaceutical Ingredient Class | Molecular Target/Pathway | Therapeutic Area |
| Kinase Inhibitors | Anaplastic Lymphoma Kinase (ALK) | Oncology |
| Anti-inflammatory Agents | Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α) | Inflammation |
Emerging Applications in Synthetic Cannabinoids Research
A significant emerging application of this compound is in the field of synthetic cannabinoids research. biosynth.com Synthetic cannabinoids are a broad class of compounds designed to mimic the effects of THC, the primary psychoactive component of cannabis, by interacting with cannabinoid receptors in the brain and body.
This compound is used as a precursor or starting material in the chemical synthesis of certain synthetic cannabinoid analogues. biosynth.com The specific halogenation pattern of this compound can be exploited by chemists to create novel molecules with altered potencies and affinities for cannabinoid receptors. The presence of both chlorine and fluorine atoms can influence the lipophilicity and metabolic stability of the final synthetic cannabinoid, which in turn affects its distribution and duration of action in the body.
In addition to its role in synthesis, this compound has also found utility as an analytical tool in this research area. Specifically, it has been employed as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of fluorinated third-generation synthetic cannabinoids. rsc.org This application is crucial for the accurate quantification and characterization of these novel psychoactive substances in seized materials or for research purposes. rsc.org
The table below details the roles of this compound in synthetic cannabinoid research.
| Application Area | Specific Use | Significance |
| Synthesis | Precursor for synthetic cannabinoid analogues | Enables the creation of novel compounds with potentially different pharmacological profiles. biosynth.com |
| Analytical Chemistry | Internal standard for qNMR analysis | Facilitates accurate quantification of fluorinated synthetic cannabinoids in research and forensic settings. rsc.org |
Agrochemical Research and Development Applications
Intermediate in Pesticide and Herbicide Synthesis
2-Chloro-4-fluorotoluene serves as a critical starting material or intermediate in the synthesis of a wide range of pesticides, including herbicides, insecticides, and fungicides. ontosight.aixinchem.com Through various chemical reactions such as chlorination, nitration, bromination, and reduction, it is transformed into more complex molecules that form the active ingredients in these agrochemical products. adchenxiang.comguidechem.com Its role is fundamental in creating compounds designed to protect crops and enhance agricultural productivity.
The structure of this compound is instrumental in developing modern herbicides with enhanced selectivity. A prime example of its application is in the synthesis of Saflufenacil (B1680489), a potent inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). researchgate.nettandfonline.com PPO-inhibiting herbicides are known for their broad-spectrum activity against various weeds, rapid action, and environmental safety. researchgate.net
Research has shown that derivatives synthesized from this intermediate can exhibit improved selectivity, meaning they can effectively control target weeds with minimal damage to the main crops. For instance, in the development of new uracil-based PPO inhibitors, using a key intermediate derived from Saflufenacil (which itself originates from this compound) led to compounds that could control glyphosate-resistant weeds. researchgate.net One such derivative demonstrated potential for weed control in maize fields, showing good crop tolerance at effective application rates, whereas Saflufenacil was less selective for maize. researchgate.net This highlights the role of the core structure in fine-tuning the herbicide's safety profile for specific crops.
Beyond herbicides, this compound is a precursor in the synthesis of various insecticides and fungicides. ontosight.ai The incorporation of its fluorinated and chlorinated aromatic structure into the final molecule can enhance biological activity and stability, which are crucial characteristics for effective pest and disease control. For example, it is used as a reagent in synthesizing 6-amino-8-methylquinolone derivatives, which have demonstrated antibacterial activity, a principle often extended to developing agrochemical fungicides. echemi.com The compound's versatility allows for the creation of diverse molecular structures targeting different pests and pathogens.
This compound and its isomers, such as 2-Chloro-6-fluorotoluene, are utilized as intermediates in the production of plant growth regulators (PGRs). adchenxiang.cominnospk.comhsppharma.com These substances are used in agriculture to manage and control various stages of plant growth, from germination to flowering and fruiting, thereby improving crop quality and yield. innospk.com For example, the related compound 2-Chloro-6-fluorotoluene is a known intermediate for the plant growth regulator flurprimidol. adchenxiang.comhsppharma.com
Enhancement of Biological Activity and Environmental Stability of Agrochemicals
The inclusion of the this compound moiety in an agrochemical's structure is a strategic choice to enhance its performance. The presence of the fluorine atom, in particular, is known to increase the biological activity of the molecule. This enhancement is often attributed to factors such as increased membrane permeability, stronger binding to target enzymes, and altered metabolic pathways within the target organism.
Furthermore, the halogenated structure contributes to the environmental stability of the agrochemical. This stability ensures that the compound persists long enough in the field to be effective but can also be designed to degrade within an appropriate timeframe to minimize environmental impact. The uracil (B121893) herbicide Saflufenacil, derived from this intermediate, is noted for being effective at low concentrations and having a favorable environmental profile, characteristics partly attributable to its structural composition. researchgate.net
Intermediate Derivatization Method (IDM) in Agrochemical Discovery
The Intermediate Derivatization Method (IDM) is a modern strategy for accelerating the discovery of novel and effective agrochemicals. acs.orgnih.govacs.org This approach falls between traditional screening methods and newer pharmaceutical discovery techniques. acs.org IDM focuses on using key chemical intermediates, which are often derived from retrosynthesis of known active compounds, as starting points for creating a diverse range of new molecules. acs.orgresearchgate.net This method is considered highly efficient, reducing the time and cost of the discovery phase while generating innovative, patentable structures with improved performance. researchgate.netnih.gov
The herbicide Saflufenacil serves as an excellent case study for the application of IDM and retrosynthesis. A retrosynthetic analysis, which involves deconstructing the final complex molecule to identify potential starting materials, reveals that this compound is a key raw material for Saflufenacil. researchgate.netresearchgate.net
The synthesis pathway starting from this compound typically involves several key steps:
Oxidation: The methyl group of this compound is oxidized to a carboxylic acid group, forming 2-chloro-4-fluorobenzoic acid. tandfonline.compatsnap.com
Nitration: The resulting benzoic acid derivative undergoes nitration to introduce a nitro group onto the aromatic ring, yielding 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com
Reduction: The nitro group is then reduced to an amino group (NH2). tandfonline.com
Cyclization: The resulting amine is reacted with other intermediates to form the final pyrimidinedione ring structure of Saflufenacil. tandfonline.comresearchgate.net
This analysis positions this compound as a foundational building block, from which a key intermediate (2-chloro-4-fluoro-5-nitrobenzoic acid) is derived. google.com This intermediate is then used in the subsequent steps to construct the final herbicide. patsnap.comgoogle.com The IDM approach leverages such key intermediates to explore new chemical space and discover next-generation agrochemicals. researchgate.net
Data Tables
Table 1: Key Agrochemicals and Intermediates Derived from this compound
| Compound Name | CAS Number | Type | Role of this compound | Reference(s) |
| Saflufenacil | 372137-35-4 | Herbicide | Key starting material for synthesis | researchgate.net, researchgate.net, tandfonline.com |
| 2-Chloro-4-fluorobenzoic acid | 452-73-3 | Intermediate | Product of oxidation step | patsnap.com, tandfonline.com |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 114776-15-7 | Intermediate | Key intermediate for Saflufenacil | google.com |
| 6-amino-8-methylquinolone derivatives | N/A | Insecticide/Fungicide Precursor | Reagent in synthesis | echemi.com |
Design and Synthesis of Novel Uracil and Diphenylamine (B1679370) Derivatives
The chemical intermediate this compound serves as a crucial building block in the agrochemical industry for the development of novel herbicides and fungicides. Its unique substitution pattern allows for the strategic introduction of toxophoric groups and the fine-tuning of the physicochemical properties of the final active ingredients. Researchers have successfully utilized this compound in the design and synthesis of new uracil and diphenylamine derivatives, leading to the discovery of potent agrochemicals. A common and effective strategy employed in this field is the Intermediate Derivatization Method (IDM), which involves constructing new molecules from key chemical intermediates identified through retrosynthetic analysis. researchgate.netresearchgate.net
Design and Synthesis of Novel Uracil Derivatives
In the realm of herbicide development, this compound is a key starting material for the synthesis of uracil-based protoporphyrinogen oxidase (PPO) inhibitors. researchgate.netresearchgate.net PPO inhibitors are a significant class of herbicides that disrupt chlorophyll (B73375) biosynthesis in susceptible plants, leading to rapid desiccation and death. nih.gov
One of the most notable examples is the synthesis of saflufenacil, a pyrimidinedione herbicide. wikipedia.org The synthesis of saflufenacil and its analogs often begins with the multi-step conversion of this compound to a substituted aniline (B41778) intermediate, specifically 2-chloro-4-fluoro-5-aminobenzoic acid. wikipedia.orgresearchgate.net This intermediate is then reacted with an appropriate oxazinone or a similar reagent to construct the core uracil ring system. wikipedia.org
For instance, a patented method describes the reaction of methyl 2-chloro-4-fluoro-5-aminobenzoate with ethyl trifluoroacetoacetate to form an intermediate, which is then reacted with methylamine (B109427) hydrochloride to yield another key intermediate. This product is subsequently acylated to produce the final 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-2,3-dihydropyrimidin-1(6H)-yl)benzoate structure. patsnap.com
Further research has focused on creating novel uracil derivatives by modifying the core structure of existing herbicides like saflufenacil. Following the IDM approach, scientists have designed and synthesized new uracil derivatives containing an isoxazoline (B3343090) moiety. researchgate.netresearchgate.net These modifications aim to enhance herbicidal efficacy, broaden the weed control spectrum, and overcome resistance issues, such as those observed with glyphosate. researchgate.net Bioassays of these novel compounds have shown that some can effectively control both broadleaf and grassy weeds at low application rates, including glyphosate-resistant species. researchgate.net
The general synthetic approach for these novel uracil derivatives is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | This compound | Oxidation, Nitration, Reduction | 2-chloro-4-fluoro-5-aminobenzoic acid derivatives |
| 2 | Substituted aniline intermediate | Ethyl trifluoroacetoacetate, Base (e.g., sodium ethylate, sodium hydroxide), Solvent (e.g., toluene (B28343), chlorobenzene), Heat | Intermediate (1) |
| 3 | Intermediate (1) | Methylamine hydrochloride, Solvent (e.g., o-xylene), Heat | Intermediate (2) |
| 4 | Intermediate (2) | Acylation reagent | Final uracil derivative |
This is a generalized pathway; specific conditions and reagents may vary based on the target molecule.
Detailed research findings on the herbicidal activity of these novel uracil derivatives are often presented in terms of the concentration required to achieve 50% inhibition (IC50) or the effective concentration to control 50% of the target weeds (EC50).
Design and Synthesis of Novel Diphenylamine Derivatives
In the field of fungicide development, this compound has been employed as a precursor for the synthesis of novel diphenylamine derivatives. Diphenylamines are a known class of agrochemicals with a history of fungicidal, insecticidal, and herbicidal activities. nih.gov The IDM has also been instrumental in the design of new diphenylamine-based fungicides. researchgate.netnih.gov
Researchers have designed and synthesized series of novel diphenylamine derivatives with the aim of discovering new lead compounds with improved fungicidal potency. nih.gov In these synthetic pathways, this compound is typically converted into a substituted aniline, which is then coupled with another aromatic ring system to form the diphenylamine scaffold.
For example, a series of novel diphenylamine derivatives were synthesized where substitutions at the 2,4,6-positions or 2,4,5-positions of one of the phenyl rings led to excellent fungicidal activities. nih.gov Bioassays revealed that some of these compounds exhibited high efficacy against economically important plant pathogens such as cucumber downy mildew, rice blast, and cucumber gray mold. nih.gov For instance, the optimal compounds P30 and P33 demonstrated 80% and 85% control of cucumber downy mildew at a concentration of 12.5 mg/L, and 100% control of both rice blast and cucumber gray mold at concentrations as low as 0.3 mg/L and 0.9 mg/L, respectively. nih.gov
The fungicidal activity of these diphenylamine derivatives is highly dependent on the substitution pattern on the phenyl rings. Structure-activity relationship (SAR) studies have shown that the presence and position of electron-withdrawing groups, such as nitro groups, can significantly influence the fungicidal potency of the compounds. researchgate.net
Below is a table summarizing the fungicidal activity of selected novel diphenylamine derivatives:
| Compound | Target Pathogen | Concentration (mg/L) | Control (%) | Reference |
| P30 | Cucumber downy mildew | 12.5 | 80 | nih.gov |
| P33 | Cucumber downy mildew | 12.5 | 85 | nih.gov |
| P30 | Rice blast | 0.3 | 100 | nih.gov |
| P33 | Rice blast | 0.3 | 100 | nih.gov |
| P30 | Cucumber gray mold | 0.9 | 100 | nih.gov |
| P33 | Cucumber gray mold | 0.9 | 100 | nih.gov |
| Compound 20 | Cucumber downy mildew | 6.25 | 85 | researchgate.net |
The synthesis of these complex diphenylamine derivatives often involves multi-step reaction sequences, including nucleophilic aromatic substitution and other coupling reactions, to assemble the final molecular architecture. The characterization of these novel compounds is typically confirmed using modern analytical techniques such as NMR spectroscopy and elemental analysis. nih.govnih.gov
Future Directions and Emerging Research Avenues
Development of Highly Selective and Sustainable Synthetic Routes
Key research efforts are concentrated on several areas:
Green Chemistry Principles: European producers, in particular, are adopting green chemistry principles to make the synthesis of 2-chloro-4-fluorotoluene more environmentally friendly. datavagyanik.com This includes the move towards solvent-free reactions and process intensification, which not only reduce emissions but also enhance the purity of the final product. datavagyanik.com
Continuous Flow Synthesis: Innovations such as continuous flow synthesis are reshaping the cost structure of production. datavagyanik.com These methods allow for better control over reaction parameters, leading to reduced raw material consumption and waste generation. datavagyanik.com Companies adopting such technologies have reported significant cost savings, making the product more competitive while adhering to environmental regulations. datavagyanik.com
Novel Catalytic Systems: Research is ongoing to develop new catalysts that can improve the selectivity and yield of the halogenation steps involved in the synthesis. This includes exploring catalysts that can function under milder conditions, thereby lowering energy input.
Alternative Fluorination and Chlorination Reagents: Scientists are investigating the use of less hazardous and more efficient reagents for introducing the fluorine and chlorine atoms onto the toluene (B28343) ring. This is a critical step in minimizing the environmental footprint of the synthesis process.
One patented method for preparing this compound involves cooling anhydrous hydrogen fluoride (B91410), followed by the slow addition of 2-chloro-4-aminotoluene and then sodium nitrite (B80452). patsnap.com The process includes a two-stage pyrolysis, which is reported to make the reaction more controllable and efficient, resulting in a high-purity crude product with fewer impurities. patsnap.com
Exploration of Novel Applications in Niche Chemical Sectors
While this compound is well-established as an intermediate in the pharmaceutical and agrochemical industries, its unique substitution pattern makes it a candidate for a variety of specialty applications. datavagyanik.com Its role as a precursor for complex molecules continues to be a major driver of its market growth. datavagyanik.com
Current and Emerging Applications:
| Sector | Application | Significance |
| Pharmaceuticals | Intermediate for Active Pharmaceutical Ingredients (APIs) such as antifungals, antivirals, and anti-inflammatories. datavagyanik.com It is also used in the synthesis of kinase inhibitors like ceritinib (B560025) for cancer treatment. | The growing global demand for new therapeutics for chronic and emerging diseases fuels the need for high-purity intermediates like this compound. datavagyanik.com |
| Agrochemicals | A critical building block for high-efficiency herbicides, fungicides, and insecticides. datavagyanik.com | With increasing pressure on global agricultural output, advanced crop protection solutions are essential, driving demand for this compound. datavagyanik.com |
| Specialty Chemicals | An intermediate in the development of dyes, coatings, and high-performance materials, including heat-resistant coatings used in the automotive, electronics, and aerospace sectors. datavagyanik.com | The expansion of high-tech industries creates new opportunities for specialty fluorinated compounds. |
| Research | Used in the synthesis of synthetic cannabinoids for research purposes. | The unique properties of the molecule make it valuable for creating novel compounds for scientific investigation. |
The global market for this compound is projected to see substantial growth, driven by its expanding use in these key industrial sectors. datavagyanik.com
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry is becoming an indispensable tool for understanding and predicting the properties and reactivity of molecules like this compound. Advanced modeling techniques allow researchers to simulate molecular behavior, saving time and resources in the laboratory.
Density Functional Theory (DFT) is a prominent method used to model the molecular geometry of halogenated compounds. For instance, DFT calculations can predict bond lengths and angles with high accuracy. In a related compound, 2-chloro-4-fluorobenzotrichloride, which is synthesized from this compound, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to determine its optimized parameters.
Predicted Molecular Parameters for a Related Compound:
| Parameter | Predicted Value |
| C–Cl (trichloromethyl) | 1.76–1.78 Å |
| C–F (aromatic) | 1.33 Å |
| C–Cl (aromatic) | 1.73 Å |
| ∠Cl–C–Cl (trichloromethyl) | 109.3° |
Data based on DFT calculations for 2-chloro-4-fluorobenzotrichloride.
Furthermore, computational models are used to study reaction mechanisms and transition states. For example, in the chlorination of 4-fluorotoluene (B1294773), DFT calculations have been employed to analyze the transition state geometries and activation energies for sequential halogen additions, providing insights into the reaction pathways and steric effects. smolecule.com Such computational studies are crucial for optimizing reaction conditions and improving the synthesis of multi-halogenated compounds derived from this compound.
Investigations into Biotransformation and Remediation of Halogenated Aromatics
The persistence of halogenated aromatic compounds in the environment is a significant concern, prompting research into biological methods for their degradation and detoxification. nih.govnih.gov While much of this research is broad, the principles are applicable to compounds like this compound.
Microbial degradation offers a sustainable and cost-effective approach to cleaning up environments contaminated with these substances. nih.gov Some microorganisms have evolved metabolic pathways and enzymes capable of breaking down stable halogenated aromatics. nih.gov The key and often most difficult step in this process is dehalogenation, the removal of the halogen atom from the aromatic ring. nih.gov
Research is focused on:
Identifying and Characterizing Microbes: Scientists are searching for and isolating diverse aerobic, anaerobic, and phototrophic bacteria that can mineralize toxic halogenated pollutants into harmless products. nih.govscirp.org
Understanding Enzymatic Mechanisms: In-depth studies are being conducted to understand how microbial enzymes catalyze the degradation of these compounds. nih.gov This knowledge can be used to develop new biotechnologies for bioremediation through enzyme, cell, or metabolic engineering. nih.gov
Anaerobic Biotransformation: In oxygen-depleted environments like soils and sediments, anaerobic biotransformation can be a key pathway for the breakdown of aromatic compounds. scirp.orgk-state.edu Research into anaerobic degradation mediated by denitrifying or sulfate-reducing bacteria is ongoing. k-state.edu
Mycoremediation: Fungi are also being explored for their ability to degrade recalcitrant organic pollutants. mdpi.com Fungi produce powerful enzymes, such as peroxidases and laccases, that have been shown to break down contaminants like halogenated nitroaromatic compounds. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Drug and Agrochemical Discovery
For a versatile intermediate like this compound, AI and ML can play a crucial role in several ways:
Accelerating Discovery: AI-powered platforms can screen vast virtual libraries of chemical compounds to identify promising candidates for new drugs and pesticides. soilytix.comchemcopilot.com By analyzing structural motifs and predicting binding affinities, these models can quickly pinpoint molecules with the desired biological activity and a favorable safety profile. infosys.comsoilytix.com
Optimizing Molecular Structures: Generative AI models can design entirely new molecules with enhanced properties, such as increased efficacy, lower toxicity, and improved biodegradability. frontiersin.orgchemcopilot.com This allows researchers to move beyond traditional screening and actively design the next generation of agrochemicals and pharmaceuticals.
Predicting Environmental Impact: AI models can simulate how a chemical will behave in the environment, predicting its degradation, runoff, and potential for leaving persistent residues. chemcopilot.com This allows for better safety assessments early in the development process. chemcopilot.com
Streamlining R&D: AI helps to manage the vast amounts of data generated during research and development, from experimental planning and sample analysis to identifying lead molecules for further testing. infosys.comnih.gov
Q & A
Q. What analytical methods resolve discrepancies in detecting this compound in complex matrices?
- Methodological Answer : Use orthogonal techniques: ¹H/¹⁹F qNMR for quantification (e.g., 36.7 ± 2.0 mg g⁻¹ in Sample 2) and UHPLC-MS for structural confirmation. Address false negatives (e.g., Sample 1: n.d. due to matrix interference) by optimizing extraction protocols .
Q. What reaction pathways explain the formation of 4-fluorobenzyl radicals from this compound?
- Methodological Answer : Proposed mechanism involves corona-induced C-Cl bond cleavage, forming a benzyl radical intermediate. Competing pathways may include hydrogen abstraction or chlorine substitution, inferred from emission spectra and isotopic labeling .
Q. How can this compound be utilized in synthesizing bioactive metal complexes?
- Methodological Answer : Convert to 2-chloro-4-fluoro-benzylbromide via bromination (e.g., NBS in CCl₄). Use this ligand to synthesize platinum(II) complexes, characterizing them via X-ray crystallography and cytotoxicity assays (e.g., antitumor activity studies) .
Data Interpretation & Contradictions
Q. Why might this compound be undetectable in some analytical setups despite confirmed synthesis?
Q. How do computational methods complement experimental data in studying this compound derivatives?
- Methodological Answer : DFT calculations predict electronic transitions and vibrational modes, reducing ambiguity in spectral assignments. For example, simulated IR spectra for 2-chloro-4-fluorobenzyl radical align with experimental data within ±5 cm⁻¹ .
Synthesis & Characterization
Q. What are optimal conditions for synthesizing 2-chloro-4-fluoro-benzylbromide from this compound?
Q. How does substituent position (chloro vs. fluoro) affect the reactivity of benzyl-type radicals derived from this compound?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
